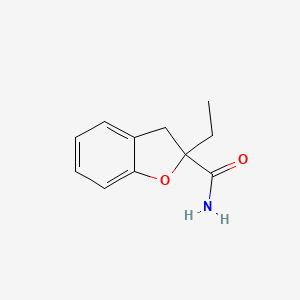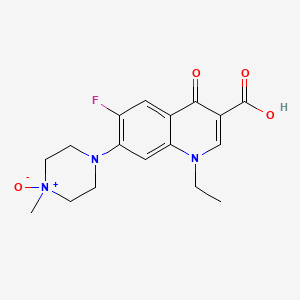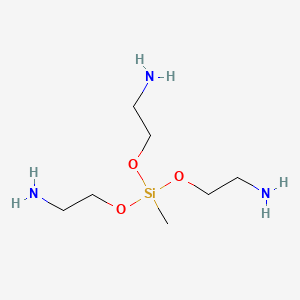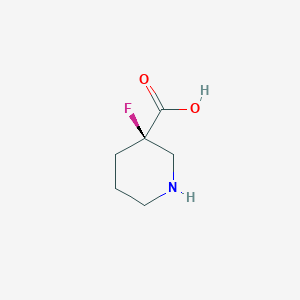
(3R)-3-Fluoropiperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Fluoropiperidine-3-carboxylic acid is a fluorinated derivative of piperidine, a six-membered heterocyclic amine. The presence of the fluorine atom at the 3-position of the piperidine ring imparts unique chemical and biological properties to this compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable leaving group on the piperidine ring is replaced by a fluorine atom using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor .
Industrial Production Methods
Industrial production of (3R)-3-Fluoropiperidine-3-carboxylic acid may involve large-scale fluorination processes, often using continuous flow reactors to ensure efficient and controlled reactions. The choice of fluorinating agents and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-Fluoropiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or aldehydes.
Applications De Recherche Scientifique
(3R)-3-Fluoropiperidine-3-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (3R)-3-Fluoropiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and selectivity, affecting various biochemical pathways. Detailed studies on its mechanism of action are ongoing to elucidate its effects at the molecular level .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoropiperidine: Lacks the carboxylic acid group, resulting in different chemical and biological properties.
3-Chloropiperidine-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
3-Hydroxypiperidine-3-carboxylic acid: Contains a hydroxyl group instead of fluorine, affecting its chemical behavior and biological activity.
Uniqueness
(3R)-3-Fluoropiperidine-3-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and biological activity compared to its non-fluorinated or differently substituted analogs .
Propriétés
Numéro CAS |
211379-83-8 |
|---|---|
Formule moléculaire |
C6H10FNO2 |
Poids moléculaire |
147.15 g/mol |
Nom IUPAC |
(3R)-3-fluoropiperidine-3-carboxylic acid |
InChI |
InChI=1S/C6H10FNO2/c7-6(5(9)10)2-1-3-8-4-6/h8H,1-4H2,(H,9,10)/t6-/m1/s1 |
Clé InChI |
KSIRIZKXXISPRE-ZCFIWIBFSA-N |
SMILES isomérique |
C1C[C@@](CNC1)(C(=O)O)F |
SMILES canonique |
C1CC(CNC1)(C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[4-(oxiran-2-yl)phenyl]propanoate](/img/structure/B13815720.png)
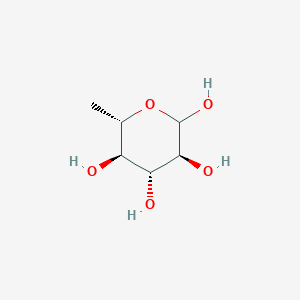
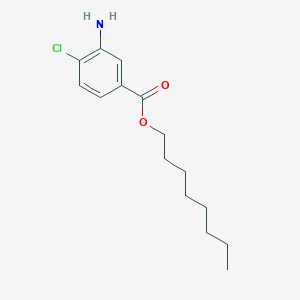
![(20S)-8,12,16,16-tetramethyl-3,11-dioxapentacyclo[10.7.1.01,15.04,20.05,10]icosa-5,7,9-trien-6-ol](/img/structure/B13815731.png)
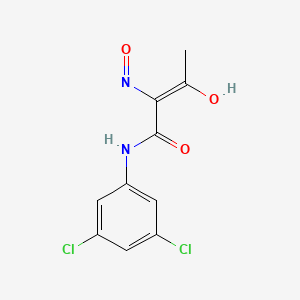
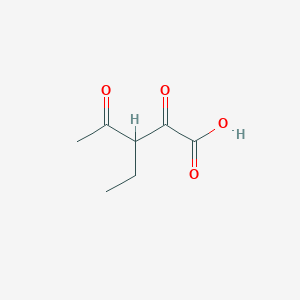
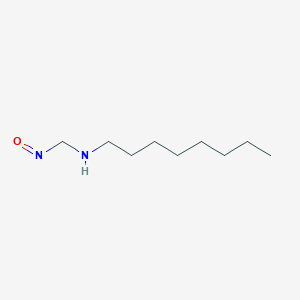
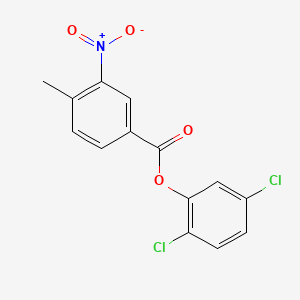
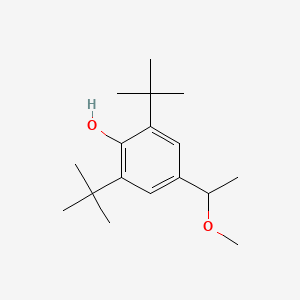
![(3aR,6R,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-6-carbonitrile](/img/structure/B13815771.png)

